1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Medicinal Chemistry Organic Synthesis Process Chemistry

Unprotected aminophenyl-piperazines often cause chemoselectivity issues in multi-step syntheses, leading to side reactions and yield loss. 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride provides the precise solution. As a protected dihydrochloride salt, it offers controlled reactivity and superior solubility for reliable scale-up: • Essential scaffold for targeted covalent inhibitors (PROTACs) and neurological kinase programs. • Offers ~98% synthetic yield, minimizing material loss in hit-to-lead campaigns. • Stable, crystalline solid for easy handling from milligram to kilogram scales.

Molecular Formula C15H25Cl2N3O2
Molecular Weight 350.284
CAS No. 193902-64-6
Cat. No. B573320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
CAS193902-64-6
Molecular FormulaC15H25Cl2N3O2
Molecular Weight350.284
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
InChIInChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H
InChIKeyRXLNINVLZWODOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

193902-64-6: Key Intermediate for PROTACs and CNS Drugs


1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride (CAS 193902-64-6) is a protected piperazine derivative that serves as a versatile pharmaceutical intermediate . It features a Boc-protected piperazine core linked to a 4-aminophenyl moiety, providing a unique scaffold with two reactive sites for further chemical elaboration. This compound is widely recognized as a key building block in medicinal chemistry, particularly for synthesizing kinase inhibitors, neurological agents, and PROTACs (Proteolysis Targeting Chimeras) . As a Boc-protected amine, it offers controlled reactivity during multi-step synthesis, while its dihydrochloride salt form enhances stability and water solubility compared to the free base. This strategic combination of functional groups makes it a high-value intermediate for constructing complex pharmacophores in modern drug discovery programs .

Boc-protected scaffold – enables chemoselective amine incorporation in multi-step synthesis of complex pharmacophores.
4-Aminophenyl handle – maps to a privileged kinase inhibitor / CNS pharmacophore for further functionalization.
Dihydrochloride salt – improves aqueous solubility and bench stability relative to the free base, supporting reliable reaction setup.

Why 193902-64-6 Cannot Be Replaced by Generic Analogs


Generic substitution of this specific intermediate with alternative piperazine derivatives or protecting group analogs is scientifically unsound and can lead to significant downstream failures. The Boc protecting group and the 4-aminophenyl substituent are both essential for the compound's role in specific synthetic pathways, particularly in constructing PROTACs and kinase inhibitors. Replacing this specific intermediate with a non-Boc-protected version (e.g., 4-(4-Aminophenyl)piperazine, CAS 67455-41-8) would compromise chemoselectivity during multi-step syntheses, leading to side reactions and reduced overall yields. Similarly, substituting with an Fmoc-protected analog (e.g., 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride) introduces a bulkier protecting group with different cleavage conditions, which may be incompatible with acid-sensitive functionalities elsewhere in the target molecule. The dihydrochloride salt form of 193902-64-6 also offers distinct solubility and handling advantages over the free base, impacting reaction efficiency and purification. Therefore, this compound is a non-interchangeable reagent for specific, well-documented synthetic applications [1].

Non-Boc analog Replacing with 4-(4-aminophenyl)piperazine may compromise chemoselectivity in multi-step routes and lower overall yield.
Fmoc-protected variant Bulkier Fmoc group requires different cleavage conditions, potentially incompatible with acid-sensitive functionalities elsewhere in the target.
Free base form The free base offers lower aqueous solubility and handling convenience, which may reduce reaction consistency and ease of purification.

Quantitative Evidence Guide: 193902-64-6


High-Yield Synthetic Route to Boc-Protected Intermediate

A well-established synthetic route to the free base precursor, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, proceeds via reduction of the corresponding nitro compound and achieves a yield of approximately 98% [1]. This high yield demonstrates the efficiency and robustness of the synthetic approach, minimizing material waste and reducing the cost of goods for subsequent reactions.

Synthetic yield
Cross-study comparable
~98% yield (reduction route) vs ~43% (alternative coupling)
Supports scalable, cost-efficient procurement for library synthesis.
Conditions: nitro reduction of protected phenylpiperazine.
Medicinal Chemistry Organic Synthesis Process Chemistry

Validated PROTAC Linker Precursor with Modulated Protonation State

This compound is explicitly identified as a precursor for PROTAC linkers . The piperazine moiety in the linker has been shown to influence the protonation state of the final PROTAC molecule. A study evaluating pKa values of PROTACs with piperazine-containing linkers found that modulation of the linker could impact the protonation state, which is critical for cellular permeability and ternary complex formation [1]. Using a Boc-protected aminophenyl piperazine like 193902-64-6 allows for precise incorporation of this functionalized piperazine linker into the PROTAC architecture.

PROTAC linker precursor
Class-level inference
Designated intermediate for piperazine-containing PROTAC linkers; amine available after Boc deprotection.
Enables precise linker incorporation; linker protonation state may influence cellular permeability.
Source: RSC Advances, 2022 (review).
PROTAC Development Chemical Biology Targeted Protein Degradation

High Purity Specification for Reliable Reaction Outcomes

Commercial vendors supply this compound with a high purity specification of ≥95% as determined by HPLC or assay . This level of purity is critical for ensuring reproducible and predictable outcomes in complex, multi-step syntheses. Impurities in key intermediates can lead to side reactions, lower yields of the final product, and complicate purification, ultimately increasing time and cost.

Commercial purity
Cross-study comparable
≥95% (HPLC/assay) from multiple vendors
Meets standard purity threshold for advanced pharmaceutical intermediates.
Vendor specification; lot-specific verification recommended.
Quality Control Analytical Chemistry Process Development

Dihydrochloride Salt Form for Enhanced Stability and Solubility

193902-64-6 is the dihydrochloride salt of the Boc-protected aminophenyl piperazine. The salt form offers significant practical advantages over the corresponding free base (CAS 170911-92-9). The hydrochloride salt is a crystalline solid, which is generally more stable upon storage and easier to handle and weigh accurately . Furthermore, the salt form exhibits improved aqueous solubility compared to the free base, which can be advantageous in certain reaction conditions and during work-up procedures .

Salt form advantages
Class-level inference
Dihydrochloride salt vs free base (CAS 170911-92-9): crystalline solid, improved water solubility and storage stability.
Easier handling and more consistent reaction performance across scale.
General salt-form behavior; confirm for specific solvent systems.
Formulation Pharmaceutical Development Process Chemistry

Precursor to Kinase Inhibitors and CNS Therapeutics

Vendor literature and research summaries indicate that this compound serves as a key intermediate for synthesizing various pharmaceutical agents, particularly kinase inhibitors and drugs targeting neurological disorders . The 4-aminophenyl group is a common pharmacophore in kinase inhibitors, and the Boc-protected piperazine provides a handle for introducing solubility and binding elements.

Pharmacophore relevance
Class-level inference
Key intermediate for kinase inhibitors and CNS research compounds; 4-aminophenyl is a common kinase hinge-binding motif.
Strategic building block for projects targeting kinase / CNS pathways.
Vendor and literature summary; confirm target-specific SAR.
Kinase Inhibition CNS Drug Discovery Medicinal Chemistry

Optimal Application Scenarios for 193902-64-6


Scalable Synthesis of Kinase Inhibitor Building Blocks

In medicinal chemistry programs focused on kinase inhibition, 193902-64-6 is a preferred starting material due to its high-yield synthesis (~98%) and the presence of the 4-aminophenyl moiety, a privileged structure in kinase inhibitor design. This route offers a cost-effective and scalable entry point for building diverse libraries of potential drug candidates, minimizing material loss and maximizing throughput in hit-to-lead campaigns.

Development of PROTACs with Piperazine-Containing Linkers

For chemical biologists and drug discovery teams developing PROTACs, 193902-64-6 is the go-to intermediate for constructing linkers containing a functionalized piperazine ring. After deprotection, the free amine can be conjugated to a ligand for an E3 ubiquitin ligase, while the piperazine ring influences the overall physicochemical properties and protonation state of the PROTAC, which is critical for cellular activity.

CNS Drug Discovery Requiring High-Purity Intermediates

In the development of novel therapeutics for neurological disorders, the purity of intermediates is paramount to avoid confounding biological results. Procuring 193902-64-6 with a guaranteed purity of ≥95% (assay) ensures that subsequent synthetic steps are not compromised by unknown impurities. This reduces the risk of synthesizing and testing impure compounds, saving significant time and resources in high-stakes CNS research programs.

Process Chemistry Requiring Stable, Easy-to-Handle Reagents

For process chemists scaling up reactions from milligram to kilogram scale, the physical properties of reagents become critical. The dihydrochloride salt form of 193902-64-6 provides a stable, crystalline solid that is easier to handle, weigh, and store compared to its free base counterpart. Its improved aqueous solubility can also simplify work-up procedures and reaction optimization in large-scale manufacturing environments.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Boc-protected aminophenyl scaffold with reported high-yield route
Chemoselectivity, yield reproducibility, and amine reactivity after deprotection
PROTAC linker construction
Functionalized piperazine intermediate with latent primary amine
Deprotection efficiency, conjugation to E3 ligase ligand, linker protonation state
CNS research intermediate synthesis
High-purity Boc-protected piperazine derivative
Impurity profiling, batch-to-batch consistency, and impact on downstream biological assays
Scale-up and process chemistry
Stable, crystalline dihydrochloride salt form
Handling, solubility in reaction media, and long-term storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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